molecular formula C16H14ClNO4S B2390126 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide CAS No. 2309796-58-3

2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2390126
CAS No.: 2309796-58-3
M. Wt: 351.8
InChI Key: WMHUJHXCAVHOMS-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a 2,2-di(furan-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with an amine derivative, in this case, 2,2-di(furan-2-yl)ethylamine, under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The furan rings and the sulfonamide group can participate in redox reactions.

    Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. The furan rings may also interact with various molecular targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-furylmethyl)benzenesulfonamide
  • 2-chloro-N-(2,2-di(furyl)ethyl)benzenesulfonamide
  • 2-chloro-N-(2-thienylmethyl)benzenesulfonamide

Uniqueness

2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide is unique due to the presence of two furan rings, which can provide additional sites for chemical interactions and modifications. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHUJHXCAVHOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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